molecular formula C8H12O B13344009 Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol

Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol

Cat. No.: B13344009
M. Wt: 124.18 g/mol
InChI Key: KEXYAVHJBNJUCG-CSMHCCOUSA-N
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Description

Rel-(1R,2S,4R)-bicyclo[222]oct-5-en-2-ol is a bicyclic organic compound with a unique structure that features a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The resulting adduct is then subjected to hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,4R,5S)-2-Methyl-2-azabicyclo[2.2.2]octan-5-ol: Another bicyclic compound with a similar framework but different functional groups.

    2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-: A related compound with a cyclohexene ring and different substituents.

Uniqueness

Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol

InChI

InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2/t6-,7+,8+/m1/s1

InChI Key

KEXYAVHJBNJUCG-CSMHCCOUSA-N

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@@H]2O

Canonical SMILES

C1CC2C=CC1CC2O

Origin of Product

United States

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